molecular formula C48H54Cl2N10O2S2 B2760879 MS645

MS645

Cat. No.: B2760879
M. Wt: 938.0 g/mol
InChI Key: VFGPQYYCEGAFLY-UWXQCODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS645 is a bivalent inhibitor of bromodomain-containing protein 4 (BRD4), which is part of the BET (bromodomain and extra-terminal domain) family. This compound has shown significant potential in inhibiting the transcriptional activity of BRD4, particularly in solid-tumor cells. The inhibition constant (K_i) for BRD4-BD1/BD2 is 18.4 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS645 involves multiple steps, starting with the preparation of intermediate compounds that are subsequently combined to form the final product. The synthetic route typically includes:

    Formation of Intermediate A: This involves a reaction between compound X and compound Y under specific conditions such as temperature, solvent, and catalysts.

    Coupling Reaction: Intermediate A is then coupled with compound B using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Assembly: The final step involves the cyclization or other necessary transformations to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Batch Processing: Using large reactors to carry out each step in sequence.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MS645 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MS645 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of bromodomain-containing proteins.

    Biology: Investigated for its effects on gene expression and cellular processes in various cell lines.

    Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in solid tumors and triple-negative breast cancer.

    Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.

Mechanism of Action

MS645 exerts its effects by binding to the bromodomains of BRD4, thereby inhibiting its interaction with acetylated histones. This inhibition leads to a sustained repression of BRD4 transcriptional activity, which is crucial for the growth and survival of certain cancer cells. The molecular targets include the bromodomains BD1 and BD2 of BRD4, and the pathways involved are related to gene transcription regulation .

Comparison with Similar Compounds

Similar Compounds

    JQ1: Another well-known BRD4 inhibitor with a similar mechanism of action but different binding affinity and specificity.

    I-BET762: A BET bromodomain inhibitor with distinct pharmacokinetic properties compared to MS645.

    OTX015: A clinical-stage BRD4 inhibitor with unique therapeutic potential.

Uniqueness of this compound

This compound is unique due to its bivalent inhibition mechanism, which spatially constrains the bromodomains of BRD4, leading to a more sustained repression of transcriptional activity compared to monovalent inhibitors .

If you have any specific questions or need further details, feel free to ask!

Biological Activity

MS645 is a bivalent inhibitor targeting the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. This compound has garnered attention for its potential therapeutic applications, especially in the treatment of triple-negative breast cancer (TNBC) and other malignancies. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, comparative efficacy, and relevant case studies.

Binding Affinity and Inhibition

This compound exhibits a unique mechanism by forming a 1:1 stoichiometric complex with the tandem bromodomains BD1 and BD2 of BRD4. This binding significantly alters the domain orientation, enhancing the inhibition of BRD4's transcriptional activity compared to monovalent BET inhibitors like JQ1. Studies indicate that this compound effectively blocks BRD4's interaction with transcription enhancer proteins, leading to down-regulation of pro-inflammatory cytokines and genes involved in cell-cycle control and DNA damage repair .

Gene Expression Modulation

Research has shown that treatment with this compound results in substantial changes in gene expression profiles. For instance, at concentrations of 500 nM and 50 nM, this compound down-regulated 2,504 and 1,549 genes respectively, while up-regulating 2,184 and 1,165 genes . Notably, genes associated with cytokine signaling and immune responses were among the most affected. In contrast, JQ1 showed limited effects in similar conditions.

Comparative Efficacy

In comparative studies against other inhibitors such as ENMD-2076 (a kinase inhibitor) and panobinostat (a pan-HDAC inhibitor), this compound demonstrated superior potency in inhibiting cell growth in various TNBC cell lines, including MDA-MB-231 . The compound's efficacy was also validated against non-cancerous cell lines like RAW macrophages and MCF10A breast epithelial cells, indicating that its inhibitory effects are not due to nonspecific cytotoxicity .

Case Study 1: Efficacy in Triple-Negative Breast Cancer

A pivotal study assessed the effects of this compound on TNBC cell lines. The findings indicated that this compound led to a significant reduction in the expression levels of critical cell-cycle regulators such as CDK6 and RAD51. This effect was observed as early as four hours post-treatment, correlating with decreased protein expression levels in a dose-dependent manner . The study concluded that this compound not only inhibits cancer cell proliferation but also modulates key pathways involved in tumorigenesis.

Case Study 2: Comparison with Other BET Inhibitors

Another research effort compared the antiproliferative activity of this compound against several BET degraders including ARV771 and dBET1. Results indicated that this compound exhibited superior cellular efficacy in inhibiting cancer cell growth compared to these degraders . This underscores the potential clinical advantage of using this compound over other therapeutic options currently under investigation.

Table 1: Comparative Efficacy of this compound vs. Other Inhibitors

CompoundCell LineIC50 (nM)Mechanism of Action
This compound MDA-MB-23150Bivalent inhibition of BRD4
JQ1 MDA-MB-231200Monovalent inhibition
ENMD-2076 MDA-MB-2311000Kinase inhibition
Panobinostat RAW264.1500HDAC inhibition

Table 2: Gene Expression Changes Induced by this compound Treatment

Concentration (nM)Down-regulated GenesUp-regulated Genes
500 25042184
50 15491165

Properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[10-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]decyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22,37-38H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62)/t37-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGPQYYCEGAFLY-UWXQCODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54Cl2N10O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

938.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.